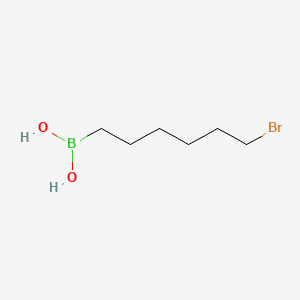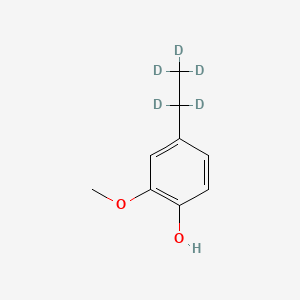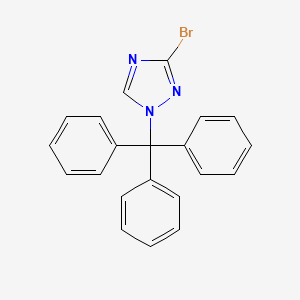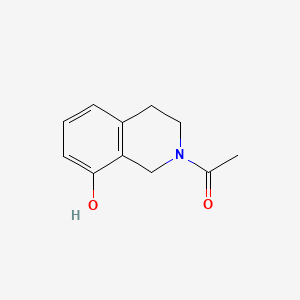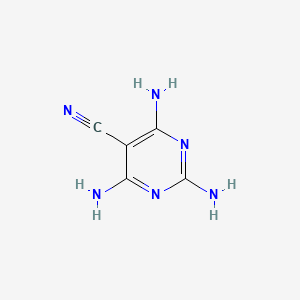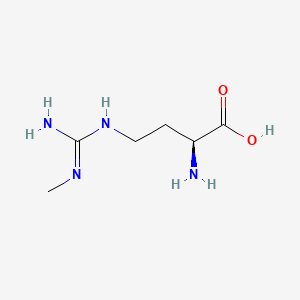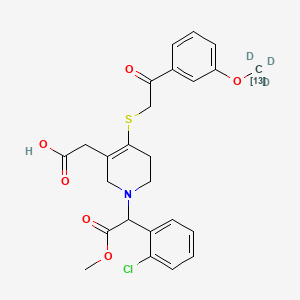
rac-Clopidogrel-MP-Endo-Derivat-13C,d3
Übersicht
Beschreibung
rac-Clopidogrel-MP Endo Derivative-13C,d3: is a labeled derivative of Clopidogrel, a well-known antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Wissenschaftliche Forschungsanwendungen
rac-Clopidogrel-MP Endo Derivative-13C,d3 has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.
Drug Metabolism: Helps in identifying metabolic pathways and potential metabolites of Clopidogrel.
Nuclear Magnetic Resonance (NMR) Studies: The isotopic labels enhance the sensitivity and resolution of NMR spectroscopy, aiding in the structural elucidation of Clopidogrel and its derivatives.
Stable Isotope Labeling: Used in metabolic flux analysis and other biochemical studies to trace the fate of Clopidogrel in biological systems .
Wirkmechanismus
Target of Action
It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .
Mode of Action
As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .
Biochemical Pathways
As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically starts with the preparation of the labeled starting materials, followed by a series of chemical reactions to introduce the isotopic labels at specific positions in the molecule. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .
Industrial Production Methods: Industrial production of rac-Clopidogrel-MP Endo Derivative-13C,d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with the desired isotopic enrichment. The production process is carefully monitored to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: rac-Clopidogrel-MP Endo Derivative-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential metabolic pathways .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction pathways.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under specific conditions to explore the substitution products
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rac-Clopidogrel-MP Endo Derivative-13C,d3. These products are analyzed to understand the compound’s chemical behavior and potential metabolic transformations .
Vergleich Mit ähnlichen Verbindungen
Clopidogrel: The parent compound, widely used as an antiplatelet medication.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antiplatelet drug with a similar therapeutic effect but different chemical structure .
Uniqueness: rac-Clopidogrel-MP Endo Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium enhances the compound’s utility in NMR spectroscopy and other analytical techniques, providing a deeper understanding of Clopidogrel’s behavior in biological systems .
Eigenschaften
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
